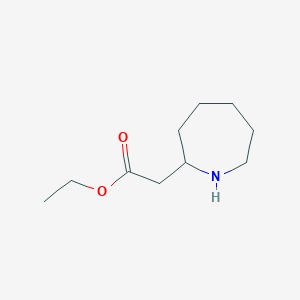

Ethyl 2-(azepan-2-YL)acetate

Descripción

Ethyl 2-(azepan-2-yl)acetate is a heterocyclic ester featuring a seven-membered azepane (hexahydroazepine) ring fused with an ethyl acetate moiety. The azepane ring confers conformational flexibility, which may influence binding affinity in biological systems compared to smaller or rigid heterocycles .

Propiedades

Fórmula molecular |

C10H19NO2 |

|---|---|

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

ethyl 2-(azepan-2-yl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3 |

Clave InChI |

MUGLNRYVTOZVMO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1CCCCCN1 |

Origen del producto |

United States |

Métodos De Preparación

El 2-(azepan-2-il)acetato de etilo se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de hexametilenimina con bromoacetato de etilo . La reacción se lleva a cabo típicamente en presencia de una base, como el hidruro de sodio, en condiciones de reflujo. El producto se purifica luego mediante destilación o recristalización.

Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Estos métodos a menudo incluyen el uso de reactores de flujo continuo y sistemas de purificación automatizados para garantizar la calidad y la eficiencia consistentes.

Análisis De Reacciones Químicas

El 2-(azepan-2-il)acetato de etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes, dependiendo del agente oxidante utilizado.

Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol o un alcano.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo éster, lo que lleva a la formación de diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

El 2-(azepan-2-il)acetato de etilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos heterocíclicos y como bloque de construcción para moléculas más complejas.

Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos especiales y como precursor para la síntesis de polímeros y otros materiales

Mecanismo De Acción

El mecanismo de acción del 2-(azepan-2-il)acetato de etilo implica su interacción con dianas moleculares y vías específicas. En los sistemas biológicos, puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto biológico en el que se utiliza el compuesto .

Comparación Con Compuestos Similares

Azepane Derivatives

- Ethyl 2-(2-oxoazepan-1-yl)acetate (C₁₀H₁₇NO₃): Structural Difference: Incorporates a ketone group at the azepane ring’s 2-position. The ketone also introduces hydrogen-bonding capacity, which may improve interactions with biological targets compared to the non-oxidized azepane derivative . Applications: Likely serves as a precursor for further functionalization (e.g., reduction to secondary amines).

Piperidine Derivatives

- Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂): Structural Difference: Six-membered piperidine ring vs. seven-membered azepane. Piperidine derivatives are widely used in drug discovery (e.g., as building blocks for kinase inhibitors) due to their metabolic stability and synthetic accessibility .

Diazepane Derivatives

- Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate (C₂₁H₂₂N₂O₃): Structural Difference: Contains a diazepane ring (two nitrogen atoms) and two phenyl substituents. The diazepane ring’s dual nitrogen atoms could facilitate chelation with metal ions or acidic protons in biological systems . Applications: Possible use in metal-catalyzed reactions or as a pharmacophore in antiviral/antibiotic agents.

Aromatic Heterocycle Derivatives

- Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (C₁₁H₁₂N₂O₂):

- Structural Difference : Features an imidazopyridine ring, a planar aromatic system.

- Impact : The aromaticity confers UV absorption properties and rigidity, which may enhance stacking interactions with nucleic acids or proteins. Such compounds are common in antiviral and antibiotic research .

- Applications : Explored in fluorescent probes and antimicrobial agents.

Smaller Ring Systems

- Ethyl 2-(azetidin-1-yl)acetate (C₇H₁₃NO₂): Structural Difference: Four-membered azetidine ring. Impact: The strained ring increases reactivity, making it prone to ring-opening reactions. This property is leveraged in prodrug design or covalent inhibitor synthesis . Applications: Intermediate in synthesizing β-lactam analogs or bioactive amines.

Comparative Data Table

Key Findings

Smaller rings (e.g., piperidine, azetidine) prioritize metabolic stability or reactivity .

Functional Groups : Oxo or aryl substituents modulate solubility, binding affinity, and synthetic utility. For example, diaryl diazepanes () are suited for hydrophobic interactions, while ketones () enhance polarity .

Applications : Azepane derivatives are less documented in the evidence compared to piperidine or imidazopyridine analogs, suggesting opportunities for further exploration in drug discovery .

Actividad Biológica

Ethyl 2-(azepan-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 185.263 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 253.9 ± 13.0 °C at 760 mmHg

- CAS Number : 217965-54-3

Ethyl 2-(azepan-2-yl)acetate exhibits its biological activity primarily through its azepane ring structure, which allows it to interact with various biological targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active azepane moiety, which modulates biochemical pathways, potentially leading to various therapeutic effects.

Antimicrobial and Antifungal Properties

Research has indicated that Ethyl 2-(azepan-2-yl)acetate possesses antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungi, making it a candidate for further development in treating infections.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Mechanistic Insights : Another study focused on the mechanism by which Ethyl 2-(azepan-2-yl)acetate exerts its effects on cellular pathways. It was found that the compound inhibits certain enzymes involved in the synthesis of cell wall components in bacteria, contributing to its antimicrobial effects.

Comparative Analysis with Similar Compounds

The biological activity of Ethyl 2-(azepan-2-yl)acetate can be compared with other azepine derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Ethyl 2-(azepan-2-yl)acetate | Antimicrobial, antifungal | <50 |

| Azepine Derivative A | Antimicrobial | <100 |

| Benzodiazepine | Sedative, anxiolytic | <10 |

Research Findings

Recent research has focused on optimizing the structure of Ethyl 2-(azepan-2-yl)acetate to enhance its biological activities. Studies have explored various substitutions on the azepane ring to improve potency and selectivity against specific targets.

Structural Modifications

Modifications to the azepane ring have shown promising results:

- Substituting different functional groups on the azepane ring increased antimicrobial potency.

- Alterations in the ester moiety have been linked to improved solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2-(azepan-2-yl)acetate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Ethyl 2-(azepan-2-yl)acetate can be synthesized via esterification of 2-(azepan-2-yl)acetic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling reactions involving azepane derivatives. Optimization strategies include:

- Catalyst Selection : Acidic conditions (e.g., H₂SO₄) or coupling agents like DCC for mild esterification .

- Purification : Fractional distillation or column chromatography to isolate the ester from unreacted starting materials.

- Yield Enhancement : Reflux temperature control (e.g., 80–100°C) and stoichiometric excess of ethanol to drive equilibrium .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-(azepan-2-yl)acetate, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester carbonyl (~170 ppm in ¹³C NMR) and azepane ring protons (δ 1.4–3.0 ppm for cyclic amine protons) .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and N–H stretches (if secondary amine is present) .

- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of ethoxy group) to confirm molecular weight .

Q. What are the critical stability considerations for storing Ethyl 2-(azepan-2-yl)acetate, and how can degradation be monitored?

- Methodological Answer :

- Storage : -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation .

- Degradation Monitoring : Periodic GC-MS or HPLC analysis to detect hydrolysis products (e.g., 2-(azepan-2-yl)acetic acid) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic disorder in Ethyl 2-(azepan-2-yl)acetate, particularly in the azepane ring conformation?

- Methodological Answer :

- Structure Solution : Use SHELXD for initial phasing and SHELXL for refinement. Input high-resolution data to model torsional angles of the azepane ring .

- Disorder Handling : Apply PART/SUMP restraints to model alternative conformations and refine occupancy factors iteratively .

- Validation : Cross-check with PLATON ADDSYM to avoid overfitting .

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, melting point) of Ethyl 2-(azepan-2-yl)acetate across studies?

- Methodological Answer :

- Standardized Protocols : Use ASTM methods for melting point determination and saturated solution techniques for solubility .

- Purity Assessment : Validate via HPLC (≥98% purity) to rule out impurities affecting properties .

- Environmental Controls : Report temperature, solvent polarity, and humidity during measurements .

Q. In kinetic vs. thermodynamic control, how can reaction conditions favor specific stereoisomers during Ethyl 2-(azepan-2-yl)acetate synthesis?

- Methodological Answer :

- Temperature : Low temperatures favor kinetic products (e.g., axial ester conformation); higher temperatures allow equilibration to thermodynamically stable forms .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific stereochemistry .

- Catalytic Modulation : Chiral catalysts (e.g., β-cyclodextrin inclusion complexes) can induce enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.